{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluoromethyl group attached to the pyrazole ring and a 2-methylpropylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the 2-Methylpropylamine Group: The final step involves the alkylation of the pyrazole ring with 2-methylpropylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of difluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as fungicides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The pyrazole ring may interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl and pyrazole functionalities but differ in the presence of a carboxylic acid amide group.
Isopyrazam: A commercial fungicide with a similar pyrazole structure but different substituents.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is unique due to the combination of the difluoromethyl group and the 2-methylpropylamine group attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C9H15F2N3 |
---|---|
Molecular Weight |
203.23 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H15F2N3/c1-7(2)5-12-6-8-3-4-14(13-8)9(10)11/h3-4,7,9,12H,5-6H2,1-2H3 |
InChI Key |
HDOKJZBHPLTGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
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